molecular formula C13H8Cl2O4S2 B161485 9H-fluorene-2,7-disulfonyl dichloride CAS No. 1835-76-3

9H-fluorene-2,7-disulfonyl dichloride

Cat. No. B161485
CAS RN: 1835-76-3
M. Wt: 363.2 g/mol
InChI Key: WILHVYLMKZJHOL-UHFFFAOYSA-N
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Description

“9H-fluorene-2,7-disulfonyl dichloride” is a chemical compound that belongs to the family of fluorene derivatives. It is also known as "9-oxo-9H-fluorene-2,7-disulfonyl dichloride" . It has a molecular weight of 377.23 .


Molecular Structure Analysis

The molecular structure of “9H-fluorene-2,7-disulfonyl dichloride” is represented by the formula C13H6Cl2O5S2 . The InChI key for this compound is ZQLFXNQIQZAHMI-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“9H-fluorene-2,7-disulfonyl dichloride” is a pale yellow solid . It has a boiling point of 598.9°C at 760mmHg . The partition coefficient n-octanol/water is 2.63E-14mmHg at 25°C .

Scientific Research Applications

Organic Synthesis

9H-fluorene-2,7-disulfonyl dichloride: is a valuable reagent in organic synthesis, particularly in the functionalization of Csp3–H bonds . This process is crucial for creating complex molecules from simpler ones, which is fundamental in drug development and materials science.

Medicinal Chemistry

In medicinal chemistry, this compound is used to synthesize analogs of antimalarial drugs . For example, it has been employed in the synthesis of benflumetol, a drug with potential antimalarial activity.

Material Science

The compound’s ability to undergo various post-modifications makes it a versatile building block in material science. It can be transformed into epoxides, amino alcohols, and boronate esters, which are essential in creating polymers and other advanced materials .

Catalysis

9H-fluorene-2,7-disulfonyl dichloride: can be used in catalytic systems, particularly those involving nickel complexes. These systems are used for selective synthesis processes, which are important in industrial chemistry for producing fine chemicals .

Mechanism of Action

The mechanism of action for “9H-fluorene-2,7-disulfonyl dichloride” is not specified in the sources I found. It’s important to note that the mechanism of action for a chemical compound can vary depending on the context of its use .

Safety and Hazards

This compound is associated with several hazard statements including H315, H317, H319, and H335 . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

9H-fluorene-2,7-disulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O4S2/c14-20(16,17)10-1-3-12-8(6-10)5-9-7-11(21(15,18)19)2-4-13(9)12/h1-4,6-7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WILHVYLMKZJHOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)S(=O)(=O)Cl)C3=C1C=C(C=C3)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379643
Record name 9H-fluorene-2,7-disulfonyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9H-fluorene-2,7-disulfonyl dichloride

CAS RN

1835-76-3
Record name 9H-fluorene-2,7-disulfonyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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